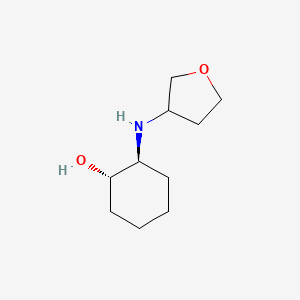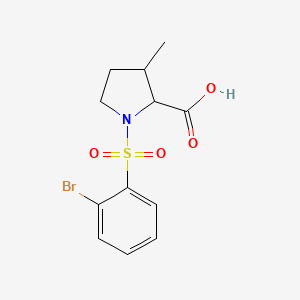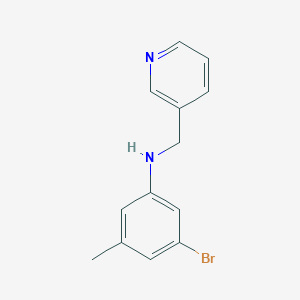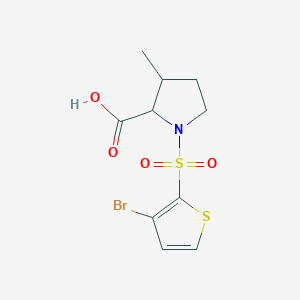
(1S,2S)-2-(oxolan-3-ylamino)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-2-(oxolan-3-ylamino)cyclohexan-1-ol, also known as (S,S)-HPG-CD, is a chiral compound that has been widely used in scientific research. It is a derivative of cyclodextrin and has unique properties that make it useful in various applications.
Scientific Research Applications
(S,S)-HPG-CD has been used in various scientific research applications, including drug delivery, chiral separation, and enantioselective catalysis. It has been shown to improve the solubility and bioavailability of poorly soluble drugs, such as paclitaxel and curcumin. It has also been used as a chiral selector in capillary electrophoresis and high-performance liquid chromatography. In addition, (S,S)-HPG-CD has been used as a catalyst in enantioselective reactions, such as the asymmetric Michael addition and the aldol reaction.
Mechanism of Action
The mechanism of action of (S,S)-HPG-CD is based on its ability to form inclusion complexes with guest molecules. The hydrophobic cavity of cyclodextrin can accommodate nonpolar guest molecules, while the hydrophilic outer surface can interact with polar guest molecules. The formation of inclusion complexes can improve the solubility, stability, and bioavailability of guest molecules.
Biochemical and Physiological Effects:
(S,S)-HPG-CD has been shown to have low toxicity and good biocompatibility. It has been used in various in vitro and in vivo studies, including cell culture, animal models, and clinical trials. It has been shown to enhance the therapeutic efficacy and reduce the toxicity of anticancer drugs, such as doxorubicin and cisplatin. It has also been shown to improve the wound healing and bone regeneration in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using (S,S)-HPG-CD in lab experiments include its ability to improve the solubility and bioavailability of guest molecules, its chiral selectivity, and its low toxicity and biocompatibility. However, there are also some limitations, such as the high cost of synthesis and purification, the potential interference with biological assays, and the limited availability of commercial sources.
Future Directions
There are many future directions for the research and development of (S,S)-HPG-CD. Some possible directions include the optimization of the synthesis method and purification process, the exploration of new applications in drug delivery and chiral separation, the investigation of the mechanism of action at the molecular level, and the development of new derivatives with improved properties.
Synthesis Methods
The synthesis of (S,S)-HPG-CD involves the reaction between 6-(3-chloropropyl)-6-deoxy-alpha-cyclodextrin and (S)-tert-butyl 2-(oxolan-3-ylamino)cyclohexanecarboxylate. The reaction takes place in the presence of a base and a solvent, such as dimethylformamide or dimethyl sulfoxide. The product is then purified using column chromatography or recrystallization.
properties
IUPAC Name |
(1S,2S)-2-(oxolan-3-ylamino)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c12-10-4-2-1-3-9(10)11-8-5-6-13-7-8/h8-12H,1-7H2/t8?,9-,10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHFXKUAIRYQRY-AGROOBSYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC2CCOC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)NC2CCOC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-2-(oxolan-3-ylamino)cyclohexan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Cyano-2-methylphenyl)sulfonylamino]-3-methoxypropanoic acid](/img/structure/B6632629.png)


![3-bromo-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]aniline](/img/structure/B6632661.png)
![3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B6632666.png)

![3-bromo-5-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B6632678.png)
![(2S)-2-[(2-bromo-6-fluorobenzoyl)amino]butanoic acid](/img/structure/B6632684.png)

![2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyrimidine-5-carboxylic acid](/img/structure/B6632700.png)
![4-[[[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]amino]methyl]oxane-4-carboxylic acid](/img/structure/B6632706.png)
![4-[[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B6632719.png)
![(2S,3R)-3-hydroxy-2-[[2-(4-methylphenoxy)acetyl]amino]butanoic acid](/img/structure/B6632723.png)
